Cas no 2094699-05-3 (1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one)
![1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2094699-05-3x500.png)
1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-7530376
- 2094699-05-3
- Z2737376732
- 1-[2-(2-phenylethyl)morpholin-4-yl]prop-2-en-1-one
- 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one
-
- Inchi: 1S/C15H19NO2/c1-2-15(17)16-10-11-18-14(12-16)9-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2
- InChI Key: NXJDAUAQCAMVEJ-UHFFFAOYSA-N
- SMILES: C(N1CCOC(CCC2=CC=CC=C2)C1)(=O)C=C
Computed Properties
- Exact Mass: 245.141578849g/mol
- Monoisotopic Mass: 245.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.068±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 422.1±34.0 °C(Predicted)
- pka: -1.15±0.40(Predicted)
1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7530376-0.05g |
1-[2-(2-phenylethyl)morpholin-4-yl]prop-2-en-1-one |
2094699-05-3 | 95% | 0.05g |
$246.0 | 2024-05-23 |
1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one
Comprehensive Overview of 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one (CAS No. 2094699-05-3)
1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one is a specialized organic compound with a unique molecular structure that combines a morpholine ring and a propenone moiety. This compound, identified by CAS No. 2094699-05-3, has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. The presence of both phenylethyl and morpholinyl groups makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for morpholine derivatives has surged, driven by their role in developing kinase inhibitors and other therapeutic agents. Researchers are particularly interested in 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one due to its potential as a building block for small-molecule drugs. Its structural features align with current trends in precision medicine and targeted therapy, addressing common search queries like "morpholine-based drug design" and "kinase inhibitor scaffolds."
The synthesis of CAS No. 2094699-05-3 involves multi-step organic reactions, often starting with morpholine and phenylethylamine precursors. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. This compound's stability under various conditions makes it suitable for further derivatization, a topic frequently searched by chemists exploring "stable morpholine intermediates."
From an industrial perspective, 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one is valued for its compatibility with green chemistry principles. Recent studies highlight its potential in catalytic processes, reducing waste and energy consumption—a key concern for environmentally conscious researchers searching for "sustainable chemical synthesis."
In the context of AI-driven drug discovery, this compound's molecular properties are being analyzed using machine learning algorithms to predict its interactions with biological targets. Such applications resonate with popular searches like "AI in pharmaceutical R&D" and "computational chemistry tools." The compound's lipophilicity and hydrogen-bonding capacity are critical parameters in these simulations.
Quality control protocols for CAS No. 2094699-05-3 adhere to stringent ICH guidelines, ensuring batch-to-batch consistency—a priority for manufacturers addressing queries about "pharmaceutical intermediate standardization." Analytical methods like HPLC and GC-MS are routinely applied to meet regulatory requirements.
Future research directions for 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one may explore its utility in photopharmacology, where light-responsive drug variants are developed. This aligns with growing interest in "smart therapeutics" and "controlled-release drug systems." The compound's modular structure allows for functional group modifications to achieve desired pharmacokinetic profiles.
In summary, 1-[2-(2-Phenylethyl)-4-morpholinyl]-2-propen-1-one represents a compelling case study in modern medicinal chemistry, bridging traditional synthesis with cutting-edge applications. Its relevance to trending topics like personalized medicine and sustainable manufacturing ensures continued scientific and commercial interest in this distinctive molecule.
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